3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic molecule featuring a thiazolo[2,3-b]quinazolinone core. Key structural elements include:
- A thiazolo[2,3-b]quinazolinone scaffold, which combines a thiazole ring fused with a quinazolinone system.
- A 4-chlorophenylsulfonylmethyl substituent at position 3, providing electronic and steric modulation.
This compound’s synthesis likely involves sulfonylation of a precursor using 4-chlorobenzenesulfonyl chloride, analogous to methods described for related triazoloquinazolines .
Properties
Molecular Formula |
C19H17ClN2O5S2 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-7,8-dimethoxy-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C19H17ClN2O5S2/c1-26-16-7-14-15(8-17(16)27-2)21-19-22(18(14)23)12(9-28-19)10-29(24,25)13-5-3-11(20)4-6-13/h3-8,12H,9-10H2,1-2H3 |
InChI Key |
YWWJCNFLHHFRQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(CSC3=N2)CS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thiazole and Quinazoline Precursors
-
- 7,8-Dimethoxyquinazoline-2,3-dione (or its derivatives)
- 2-Amino-4-[(4-chlorophenyl)sulfonyl]thiazole (or its derivatives)
-
- The reaction could involve a condensation step between the thiazole and quinazoline precursors under acidic or basic conditions, depending on the specific functional groups present.
- Catalysts like potassium carbonate (K2CO3) or piperidine might be used to facilitate the reaction.
-
# Example reaction scheme from rdkit import Chem # Define the reactants thiazole_precursor = Chem.MolFromSmiles('C1=NC(=S)C(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl') quinazoline_precursor = Chem.MolFromSmiles('C1=NC2=C(C=C(C=C2)OC)C(=O)N1C(=O)') # Define the product product = Chem.MolFromSmiles('C1=NC2=C(C=C(C=C2)OC)C(=O)N1C(=S)C3=NC(=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl') # Print the reaction print("Reaction: ", Chem.ReactionFromSmiles(thiazole_precursor, quinazoline_precursor, product))
Synthesis via Cyclization of Open-Chain Precursors
-
- N-(4-Chlorophenyl)sulfonyl-N'-(7,8-dimethoxyquinazolin-2-yl)thiourea (or its derivatives)
-
- The reaction involves cyclization under acidic conditions, possibly using a catalyst like hydrochloric acid or acetic acid.
- Heating the mixture in a solvent like ethanol or dimethylformamide (DMF) could facilitate the cyclization.
-
# Example reaction scheme for cyclization from rdkit import Chem # Define the reactant open_chain_precursor = Chem.MolFromSmiles('C1=NC2=C(C=C(C=C2)OC)C(=O)N1NC(=S)N2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl') # Define the product product = Chem.MolFromSmiles('C1=NC2=C(C=C(C=C2)OC)C(=O)N1C(=S)C3=NC(=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl') # Print the reaction print("Reaction: ", Chem.ReactionFromSmiles(open_chain_precursor, product))
Analysis of Preparation Methods
Advantages and Disadvantages
| Method | Advantages | Disadvantages |
|---|---|---|
| Condensation | High yield, straightforward synthesis | Requires specific precursors, potential for side reactions |
| Cyclization | Flexibility in starting materials, fewer steps | Lower yields, requires precise control over reaction conditions |
Spectroscopic Characterization
The synthesized compound can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed information about the molecular structure.
- Infrared Spectroscopy (IR) : Useful for identifying functional groups such as the sulfonyl and carbonyl groups.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it might have interesting binding properties.
Medicine
In medicine, 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one could be investigated for its potential therapeutic effects. Its unique structure might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Analysis :
- The thiazolo core (target compound) may exhibit distinct electronic properties compared to imidazo () or triazolo () systems due to sulfur’s polarizability.
Substituent Effects
Chlorophenyl Derivatives
- Target Compound : 4-Chlorophenylsulfonylmethyl group provides strong electron-withdrawing effects and steric bulk.
- 3-[(3-Chlorophenyl)sulfanyl]methyl-thiazoloquinazolinone (): 3-Chloro substitution reduces steric hindrance compared to 4-chloro; sulfanyl (S–H) vs. sulfonyl (SO₂) groups alter hydrogen-bonding capacity .
- 3a-(4-Chlorophenyl)-imidazoquinazolinone (): 4-Chlorophenyl group similarly positioned but in a different heterocyclic system, suggesting conserved bioactivity trends .
Sulfonyl vs. Sulfanyl/Sulfonamide Groups
Analysis :
Key Contrasts :
- uses oxadiazole ring formation via condensation, highlighting divergent strategies for heterocyclic functionalization .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, trends from analogs suggest:
- Antimicrobial Potential: Sulfonyl and chlorophenyl groups in and correlate with antibacterial activity .
- Kinase Inhibition: Quinazolinones with electron-withdrawing substituents (e.g., 7,8-dimethoxy) often target ATP-binding pockets .
Physicochemical Comparison :
Biological Activity
The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 452.92 g/mol. The structure includes a thiazole ring fused with a quinazolinone moiety and features substituents that enhance its biological activity.
1. Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound under review has been tested for its ability to inhibit cell proliferation and induce apoptosis in these cell lines.
- Case Study: A study reported that similar quinazolinone derivatives showed IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 cells, suggesting that structural modifications significantly impact their efficacy .
2. Anti-inflammatory Properties
Quinazolinones are known for their anti-inflammatory effects. The compound's sulfonyl group may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Finding: A derivative exhibited significant inhibition of COX enzymes, indicating potential use in treating inflammatory diseases .
3. Antimicrobial Activity
The thiazole ring in the compound enhances its antimicrobial properties. Studies have shown that related compounds possess antibacterial and antifungal activities.
- Example: Certain derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the importance of the thiazole moiety in antimicrobial action .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is highly dependent on their substituents:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Enhances anticancer activity |
| Methoxy groups | Contribute to antioxidant properties |
| Sulfonyl group | Increases solubility and bioavailability |
The presence of methoxy groups at positions 7 and 8 has been associated with improved antioxidant activity, which is crucial for reducing oxidative stress in various diseases .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for therapeutic applications in:
- Cancer Therapy: As a potential lead compound for developing new anticancer agents.
- Anti-inflammatory Drugs: For the treatment of chronic inflammatory conditions.
- Antimicrobial Agents: To combat resistant strains of bacteria and fungi.
Q & A
Q. What analytical methods quantify trace impurities in bulk samples?
- Answer: HPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water gradient) detects impurities >0.1%. LC-MS/MS identifies byproducts (e.g., des-methyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
